N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide, also known as BIBX 1382, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment.
科学的研究の応用
Synthesis and Biological Activities
The synthesis of compounds containing the 1H-benzo[d]imidazol moiety has been extensively studied, showing significant biological activities. These compounds exhibit a range of pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.
- Antitumor Effects : A study on new benzimidazoles revealed their potent antitumor effects against several cancer cell lines, highlighting their inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (El‐All et al., 2015). This indicates the potential of such compounds in developing new anticancer drugs.
- Corrosion Inhibition : Benzimidazole derivatives were found to exhibit excellent corrosion inhibition properties for mild steel in acidic environments, suggesting their applicability in protecting industrial materials (Chaouiki et al., 2020). Such inhibitors are crucial in extending the lifespan of metal components in corrosive conditions.
- Antidepressant Agents : Research on benzimidazole compounds has extended into the realm of neuropsychiatric disorders, with some derivatives showing promising results as antidepressant agents. The synthesis and evaluation of novel benzimidazole derivatives have demonstrated significant antidepressant activity, offering a potential pathway for the development of new treatments for depression (Theivendren et al., 2017).
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23(11-6-16-31(29,30)17-18-7-2-1-3-8-18)25-20-14-12-19(13-15-20)24-26-21-9-4-5-10-22(21)27-24/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYDAARTIVKHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。